molecular formula C10H22ClN B2669175 [(1R,3S)-1,2,2,3-tetramethylcyclopentyl]methanamine hydrochloride CAS No. 1955474-32-4

[(1R,3S)-1,2,2,3-tetramethylcyclopentyl]methanamine hydrochloride

Cat. No.: B2669175
CAS No.: 1955474-32-4
M. Wt: 191.74
InChI Key: HBBAHNIMECJCPX-GNAZCLTHSA-N
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Description

[(1R,3S)-1,2,2,3-tetramethylcyclopentyl]methanamine hydrochloride is a chemical compound with a complex structure, characterized by a cyclopentane ring substituted with four methyl groups and an amine group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,3S)-1,2,2,3-tetramethylcyclopentyl]methanamine hydrochloride typically involves the following steps:

    Formation of the Cyclopentane Ring: The initial step involves the cyclization of a suitable precursor to form the cyclopentane ring. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.

    Introduction of Methyl Groups: The four methyl groups are introduced via alkylation reactions. This step requires the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the cyclopentane ring, followed by the addition of methyl iodide.

    Amination: The introduction of the amine group is typically carried out through nucleophilic substitution reactions. A suitable amine precursor, such as an alkylamine, is reacted with the methylated cyclopentane under controlled conditions.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Catalysts and solvents are carefully selected to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically involving the amine group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can be performed on the cyclopentane ring or the amine group using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group. Reagents such as alkyl halides or acyl chlorides are commonly used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides (e.g., methyl iodide), acyl chlorides (e.g., acetyl chloride)

Major Products

    Oxidation: Formation of N-oxides or nitro derivatives

    Reduction: Formation of secondary or tertiary amines

    Substitution: Formation of N-alkyl or N-acyl derivatives

Scientific Research Applications

[(1R,3S)-1,2,2,3-tetramethylcyclopentyl]methanamine hydrochloride is utilized in various fields of scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(1R,3S)-1,2,2,3-tetramethylcyclopentyl]methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction cascades, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

[(1R,3S)-1,2,2,3-tetramethylcyclopentyl]methanamine hydrochloride can be compared with other cyclopentane derivatives and amine-containing compounds:

    [(1R,3S)-1,2,2,3-tetramethylcyclopentyl]methanol: Similar structure but with a hydroxyl group instead of an amine.

    [(1R,3S)-1,2,2,3-tetramethylcyclopentyl]amine: Lacks the hydrochloride salt form.

    Cyclopentylamine: Simpler structure with fewer methyl groups.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity.

Properties

IUPAC Name

[(1R,3S)-1,2,2,3-tetramethylcyclopentyl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N.ClH/c1-8-5-6-10(4,7-11)9(8,2)3;/h8H,5-7,11H2,1-4H3;1H/t8-,10-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBBAHNIMECJCPX-GNAZCLTHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C1(C)C)(C)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@@](C1(C)C)(C)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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